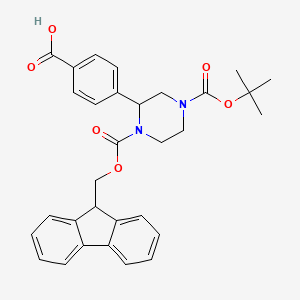
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected piperazine derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final step involves the coupling of the protected piperazine with benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions of the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the piperazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 under mild conditions.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Conditions may include the use of strong nucleophiles like NaH or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for functionalized materials with specific properties.
Mecanismo De Acción
The mechanism of action for compounds like 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: Used in peptide synthesis.
Boc-protected amines: Commonly used in organic synthesis for protecting amine groups.
Benzoic acid derivatives: Widely used in pharmaceuticals and as preservatives.
Uniqueness
The uniqueness of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid lies in its combination of protective groups and functional moieties, which can provide specific reactivity and stability advantages in synthetic applications.
Propiedades
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-29(36)32-16-17-33(27(18-32)20-12-14-21(15-13-20)28(34)35)30(37)38-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGXSKKNCIIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
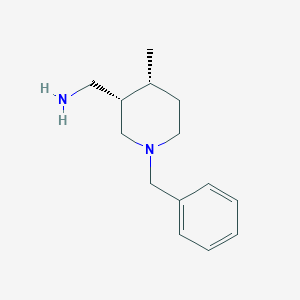
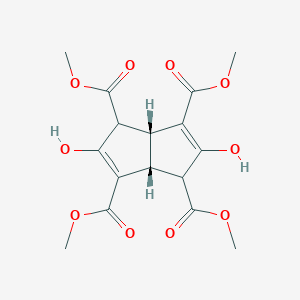
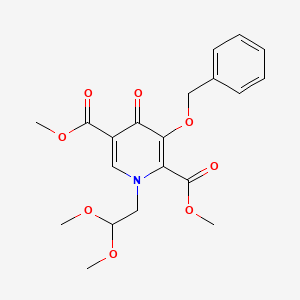
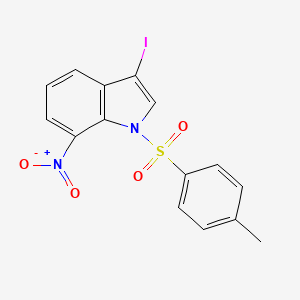
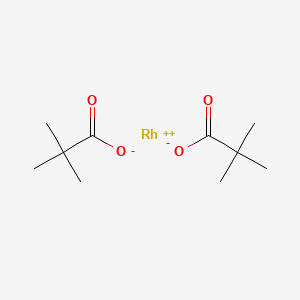

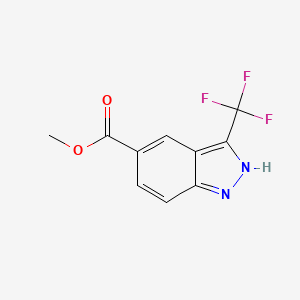
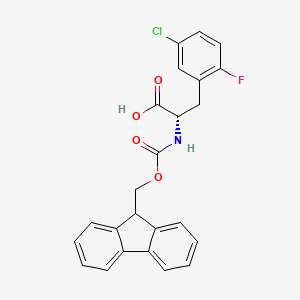
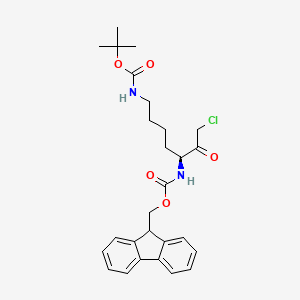
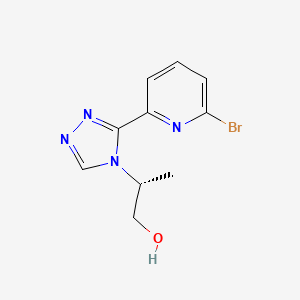
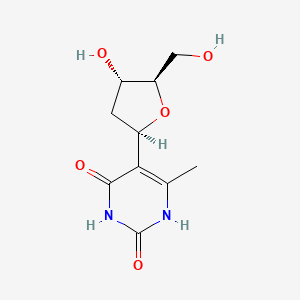
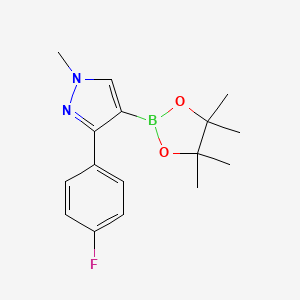
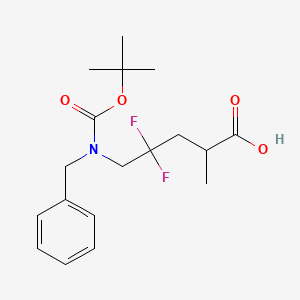
![4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8113482.png)
